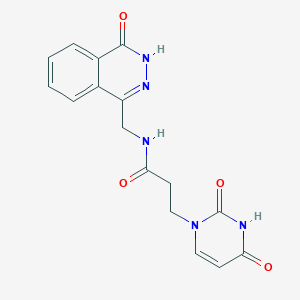
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide is a complex organic molecule with potential applications in various scientific fields. Its structure features a blend of dihydropyrimidine and dihydrophthalazine moieties, indicating its potential versatility.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from basic organic intermediates:
Synthesis of 3,4-dihydropyrimidin-2,4-dione: : This involves the cyclization of urea with an appropriate β-keto ester under acidic conditions.
Formation of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide: : This step includes the condensation reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by N-alkylation with propanamide.
Industrial Production Methods: The compound’s synthesis on an industrial scale would involve optimizing reaction conditions to ensure high yield and purity, utilizing continuous flow reactors to enhance reaction efficiency, and applying green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with reagents like hydrogen peroxide, leading to various oxidized forms.
Reduction: : Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation yields hydroxylated derivatives, reduction results in alcohols, and substitution can produce various alkylated products.
科学研究应用
This compound has broad applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying enzyme interactions due to its dihydropyrimidine core.
Medicine: : Investigated for antiviral and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties.
作用机制
The compound interacts with biological systems primarily through its dihydropyrimidine and phthalazinone groups. These moieties can bind to specific enzymes and receptors, influencing cellular processes. The exact mechanism involves inhibition of key enzymatic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Compared to other dihydropyrimidine and phthalazinone derivatives, this compound’s unique combination of functional groups offers distinct chemical reactivity and biological activity. Similar compounds include:
3,4-dihydropyrimidin-2-one derivatives
Phthalazinone-based molecules
Combined analogs with different linker modifications
This compound stands out due to its dual functional cores and potential to bridge gaps between chemical reactivity and biological activity, making it a valuable molecule in scientific research and application.
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(5-7-21-8-6-14(23)18-16(21)25)17-9-12-10-3-1-2-4-11(10)15(24)20-19-12/h1-4,6,8H,5,7,9H2,(H,17,22)(H,20,24)(H,18,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVTYQBMZPQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

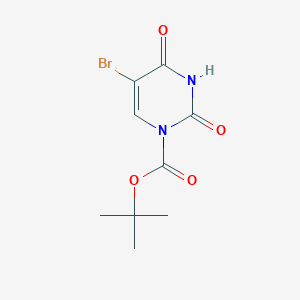
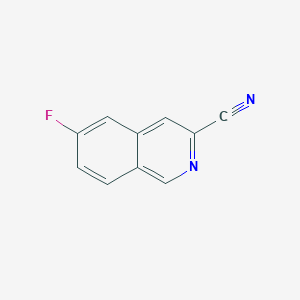
![6-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]hexanamide](/img/structure/B2938002.png)
![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2938004.png)
![Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2938005.png)
![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
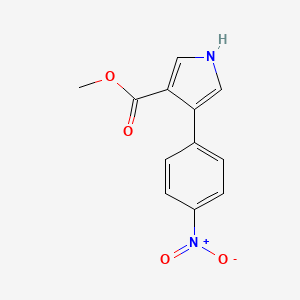
![3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2938011.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
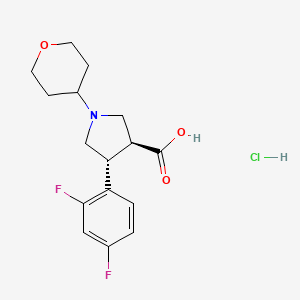
![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)
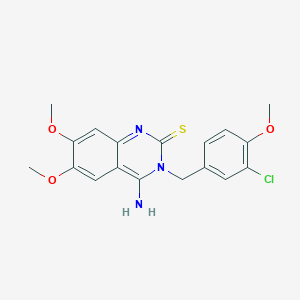
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
